Methylamino-PEG1-acid

Overview

Description

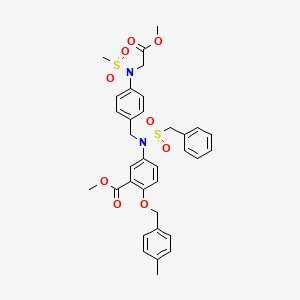

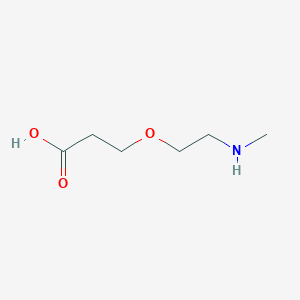

Methylamino-PEG1-acid is a PEG-based PROTAC linker1. It has a chemical formula of C6H13NO3 and a molecular weight of 147.172. It can be used in the synthesis of PROTACs1.

Synthesis Analysis

Methylamino-PEG1-acid can be used in the synthesis of PROTACs1. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein1.

Molecular Structure Analysis

The molecular formula of Methylamino-PEG1-acid is C6H13NO32. The InChIKey is KCIBCMLJZUPOAJ-UHFFFAOYSA-N3. The canonical SMILES is CNCCOCCC(=O)O3.

Chemical Reactions Analysis

Methylamino-PEG1-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs1. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins1.

Physical And Chemical Properties Analysis

Methylamino-PEG1-acid has a molecular weight of 147.17 g/mol2. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 43. It has a rotatable bond count of 63. Its exact mass is 183.0662210 g/mol and its monoisotopic mass is 183.0662210 g/mol3. Its topological polar surface area is 58.6 Ų3.

Scientific Research Applications

Targeted Protein Degradation

- Scientific Field : Pharmacology and Toxicology .

- Application Summary : Methylamino-PEG1-acid is used in the field of targeted protein degradation. This involves the use of small molecules to degrade proteins in a selective manner .

- Methods of Application : The specific methods of application are not detailed in the source, but it generally involves the use of synthetic chemistry techniques .

- Results or Outcomes : The use of small molecules, such as Methylamino-PEG1-acid, has shown promise in the development of novel therapeutics targeting proteins that are not currently pharmaceutically vulnerable .

Amino Acid Modification

- Scientific Field : Organic Chemistry .

- Application Summary : Methylamino-PEG1-acid is used in the modification of amino acids. The C-terminus carboxylic acid of amino acids typically needs to be protected, often as a methyl ester .

- Methods of Application : The standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups. This highlights the need for orthogonal conditions that permit selective deprotection of esters .

- Results or Outcomes : The development of mild orthogonal ester hydrolysis conditions has been explored using calcium (II) iodide as a protective agent for the Fmoc protecting group .

Drug Delivery

- Scientific Field : Pharmacology .

- Application Summary : Methylamino-PEG1-acid is used in the field of drug delivery. It is used as a linker in the development of targeted drug delivery systems .

- Methods of Application : The specific methods of application are not detailed in the source, but it generally involves the use of synthetic chemistry techniques .

- Results or Outcomes : The use of Methylamino-PEG1-acid as a linker has shown promise in the development of novel therapeutics targeting proteins that are not currently pharmaceutically vulnerable .

MRI Imaging

- Scientific Field : Medical Imaging .

- Application Summary : Acid PEG linkers like Methylamino-PEG1-acid have improved aqueous solubility and have been widely used in MRI imaging applications .

- Methods of Application : The specific methods of application are not detailed in the source, but it generally involves the use of synthetic chemistry techniques .

- Results or Outcomes : The use of Methylamino-PEG1-acid in MRI imaging applications has shown promise in improving the quality of imaging .

Regenerative Medicine

- Scientific Field : Biomedical Engineering .

- Application Summary : Methylamino-PEG1-acid is used in the field of regenerative medicine. It is used in the fabrication of Polyethylene glycol (PEG) hydrogels which are widely used in a variety of biomedical applications, including matrices for controlled release of biomolecules and scaffolds for regenerative medicine .

- Methods of Application : The specific methods of application are not detailed in the source, but it generally involves the use of synthetic chemistry techniques .

- Results or Outcomes : The use of Methylamino-PEG1-acid in the fabrication of PEG hydrogels has shown promise in improving the quality of regenerative medicine applications .

Protein Degradation Research

- Scientific Field : Biochemistry .

- Application Summary : Methylamino-PEG1-acid is used in protein degradation research. It is used as a building block for Protein degrader for PROTAC® research .

- Methods of Application : The specific methods of application are not detailed in the source, but it generally involves the use of synthetic chemistry techniques .

- Results or Outcomes : The use of Methylamino-PEG1-acid in protein degradation research has shown promise in the development of novel therapeutics targeting proteins that are not currently pharmaceutically vulnerable .

Safety And Hazards

Methylamino-PEG1-acid can cause severe skin burns and eye damage. It may cause respiratory irritation. It is suspected of damaging fertility and the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin4.

Future Directions

Methylamino-PEG1-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs1. As PROTACs are an emerging and promising approach for the development of targeted therapy drugs1, the use of Methylamino-PEG1-acid in the synthesis of PROTACs could have significant implications for future drug development.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.

properties

IUPAC Name |

3-[2-(methylamino)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7-3-5-10-4-2-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIBCMLJZUPOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylamino-PEG1-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)